Difenamizole

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El difenamizol se puede sintetizar a través de una reacción de ciclocondensación que involucra arilacina y derivados carbonílicos. Un método común implica la reacción de arilacina con una cetona y oxalato de dietilo para formar el anillo de pirazol . Las condiciones de reacción generalmente incluyen el uso de un solvente como etanol o metanol y un catalizador como ácido clorhídrico.

Métodos de producción industrial

La producción industrial de difenamizol implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como recristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El difenamizol se somete a diversas reacciones químicas, que incluyen:

Oxidación: El difenamizol se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo dimetilamino o en el anillo de pirazol.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como hidróxido de sodio.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de pirazoles sustituidos o amidas.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El difenamizol ejerce sus efectos principalmente a través de la inhibición de la monoamino oxidasa y la recaptación de dopamina . Esto lleva a niveles aumentados de dopamina en la hendidura sináptica, mejorando la neurotransmisión dopaminérgica. El compuesto también inhibe la liberación de catecolaminas de las neuronas monoaminérgicas, contribuyendo a sus propiedades analgésicas y antiinflamatorias .

Comparación Con Compuestos Similares

Compuestos similares

Metamizol: Otro derivado de pirazolona con propiedades analgésicas y antiinflamatorias similares.

Famprofazona: Un derivado de pirazolona utilizado como analgésico y antipirético.

Morazona: Un fármaco antiinflamatorio no esteroideo relacionado con el difenamizol.

Unicidad

El difenamizol es único debido a su doble mecanismo de acción que involucra la inhibición de la monoamino oxidasa y la inhibición de la recaptación de dopamina . Esta doble acción lo hace particularmente efectivo en el manejo del dolor y la inflamación, distinguiéndolo de otros compuestos similares.

Actividad Biológica

Difenamizole, a pyrazole derivative, has garnered attention due to its diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. This article reviews the compound's biological activity based on various studies and findings.

This compound is characterized by its pyrazole ring structure, which is known to interact with several biological targets. Its mechanism of action primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins that mediate inflammation and pain .

1. Analgesic Activity

This compound has demonstrated significant analgesic effects in various animal models. A study indicated its efficacy in reducing morphine-induced hyperalgesia, suggesting a potential role in pain management . The compound's ability to modulate pain pathways makes it a candidate for further research in analgesic therapies.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been confirmed through multiple studies. It has been shown to inhibit the production of inflammatory cytokines and reduce edema in animal models . The compound's effectiveness is attributed to its ability to inhibit COX enzymes and other inflammatory mediators.

3. Anticancer Activity

Recent research has explored the anticancer potential of this compound and its derivatives. In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). It was found to be more effective than doxorubicin in certain contexts, indicating promising potential as an anticancer agent .

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various targets. For instance, docking simulations against VEGFR2 and FGFR1 proteins indicated strong inhibitory potential, which correlates with its observed anticancer activity .

Propiedades

Número CAS |

20170-20-1 |

|---|---|

Fórmula molecular |

C20H22N4O |

Peso molecular |

334.4 g/mol |

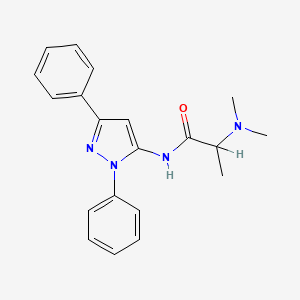

Nombre IUPAC |

2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide |

InChI |

InChI=1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25) |

Clave InChI |

PCXMKBOWWVXEDT-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |

SMILES canónico |

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

20170-21-2 (unspecified hydrochloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Difenamizole; Difenamizole [INN]; Difenamizolum; BRN 0698538; Diphenamizole; Pasalin; UNII-24MR6YLL3W. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.